molecular formula C7H13N5 B8699341 4-(2-Methyl-2H-tetrazol-5-yl)-piperidine

4-(2-Methyl-2H-tetrazol-5-yl)-piperidine

Cat. No. B8699341
M. Wt: 167.21 g/mol
InChI Key: HYYSQRRWPZZEMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methyl-2H-tetrazol-5-yl)-piperidine is a useful research compound. Its molecular formula is C7H13N5 and its molecular weight is 167.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Methyl-2H-tetrazol-5-yl)-piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Methyl-2H-tetrazol-5-yl)-piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(2-Methyl-2H-tetrazol-5-yl)-piperidine

Molecular Formula

C7H13N5

Molecular Weight

167.21 g/mol

IUPAC Name

4-(2-methyltetrazol-5-yl)piperidine

InChI

InChI=1S/C7H13N5/c1-12-10-7(9-11-12)6-2-4-8-5-3-6/h6,8H,2-5H2,1H3

InChI Key

HYYSQRRWPZZEMM-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C2CCNCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-(2H-tetrazol-5-yl)piperidine-1-carboxylate (CAS 91419-58-8) (0.98 g, 3.89 mmol) and triphenylphosphine (3.06 g) in THF under a blanket of Ar was added the diisopropyl azodicarboxylate (2.30 ml) and the mixture stirred for 10 minutes. Methanol (473 μl) was added and the reaction was stirred for 18 hours and then the solution was concentrated in vacuo. The residue was purified on silica using a 90 g Biotage cartridge and a gradient elution of 25 to 35% ethyl acetate in hexanes. This semi-pure mixture was partially dissolved in a 4M HCl in dioxane solution and stirred for 1 hour, then concentrated in vacuo. The residue was partially dissolved in DCM (40 ml) and triethylamine (162 μl) and MP-Carbonate (4.17 g, loading 2.8 mmol/g) added and slurry stirred for 64 hours. The resin was filtered off and washed with a 10% solution of methanol in DCM and the filtrate was concentrated in vacuo. The residue was purified by column chromatography on SCX-2 stationary phase using methanol and then a 1M ammonia in methanol solution. Evaporation of the solvent under reduced pressure gave the title compound as a yellow solid (0.502 g); NMR (CDCl3): 1.78 (2H, m), 2.06 (2H, d), 2.77 (2H, m), 3.08 (1H, m), 3.19 (2H, d), 3.08 (3H, s).
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
3.06 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
473 μL
Type
reactant
Reaction Step Two

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